molecular formula C21H19ClFN5OS B2691574 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-26-2

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2691574
CAS No.: 868220-26-2
M. Wt: 443.93
InChI Key: AKTNMILQXJRIDD-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19ClFN5OS and its molecular weight is 443.93. The purity is usually 95%.
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Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological activities. The presence of the piperazine ring and chlorophenyl substituent enhances its biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole and triazole moieties are known to influence enzyme activity and receptor binding, which can lead to various pharmacological effects. For instance, triazole derivatives have been shown to exhibit significant anti-inflammatory and anticancer properties by modulating cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example:

  • In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Case Study : A study on thiazole derivatives showed that specific substitutions significantly enhanced cytotoxicity against human cancer cell lines. The compound's IC50 values were reported to be lower than those of established chemotherapeutic agents like doxorubicin .

Antiviral Activity

Thiazoles are also recognized for their antiviral properties. Research has indicated that certain thiazole derivatives can inhibit viral replication:

  • Example : A related compound exhibited approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral drug development .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for their anticonvulsant effects:

  • In a study using a picrotoxin-induced convulsion model, compounds similar to the target compound showed significant anticonvulsant activity with median effective doses indicating favorable safety profiles .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound Activity IC50 (µM) Mechanism
Target CompoundAnticancer< 10Apoptosis induction via caspase activation
Thiazole Derivative AAntiviral20Viral replication inhibition
Thiazole Derivative BAnticonvulsant15GABAergic modulation

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5OS/c22-15-2-1-3-17(12-15)26-8-10-27(11-9-26)18(14-4-6-16(23)7-5-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNMILQXJRIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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